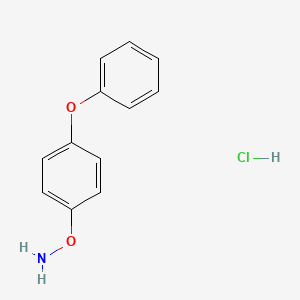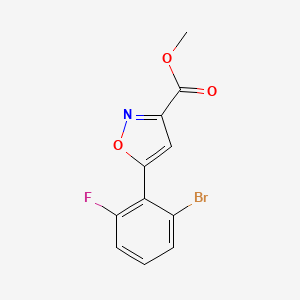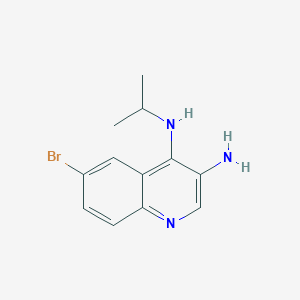
O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C12H12ClNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-phenoxyaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. The compound’s effects are mediated through its ability to form stable intermediates and facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- O-Phenylhydroxylamine Hydrochloride
- O-Benzylhydroxylamine Hydrochloride
- O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
Uniqueness
O-(4-Phenoxyphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other hydroxylamine derivatives may not be suitable.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
O-(4-phenoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO2.ClH/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;/h1-9H,13H2;1H |
InChI Key |
UUSIJWXIIVCFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)




![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)


![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)


